molecular formula C11H16N2O B14840426 6-Cyclopropoxy-N1,N1-dimethylbenzene-1,3-diamine

6-Cyclopropoxy-N1,N1-dimethylbenzene-1,3-diamine

Cat. No.: B14840426
M. Wt: 192.26 g/mol
InChI Key: IAUHQXBVELBYGG-UHFFFAOYSA-N
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Description

6-Cyclopropoxy-1-N,1-N-dimethylbenzene-1,3-diamine is an organic compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol This compound features a benzene ring substituted with a cyclopropoxy group and two dimethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropoxy-1-N,1-N-dimethylbenzene-1,3-diamine typically involves the following steps:

    Formation of the Benzene Ring Substituents: The benzene ring is first substituted with a cyclopropoxy group through a nucleophilic substitution reaction.

    Introduction of Dimethylamino Groups: The dimethylamino groups are introduced via electrophilic aromatic substitution reactions, where the benzene ring reacts with dimethylamine under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropoxy-1-N,1-N-dimethylbenzene-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

6-Cyclopropoxy-1-N,1-N-dimethylbenzene-1,3-diamine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-Cyclopropoxy-1-N,1-N-dimethylbenzene-1,3-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. Detailed studies on its mechanism of action are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethylbenzene: Shares a benzene ring with dimethyl groups but lacks the cyclopropoxy group.

    Cyclopropylbenzene: Contains a cyclopropyl group attached to the benzene ring but lacks dimethylamino groups.

Uniqueness

6-Cyclopropoxy-1-N,1-N-dimethylbenzene-1,3-diamine is unique due to the presence of both cyclopropoxy and dimethylamino groups, which confer distinct chemical and physical properties. This combination of substituents makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

4-cyclopropyloxy-3-N,3-N-dimethylbenzene-1,3-diamine

InChI

InChI=1S/C11H16N2O/c1-13(2)10-7-8(12)3-6-11(10)14-9-4-5-9/h3,6-7,9H,4-5,12H2,1-2H3

InChI Key

IAUHQXBVELBYGG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=C1)N)OC2CC2

Origin of Product

United States

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